4-Defluoro-2-fluoro haloperidol decanoate-d19
CAS No.:
Cat. No.: VC16672379
Molecular Formula: C31H42FNO3
Molecular Weight: 514.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H42FNO3 |
---|---|
Molecular Weight | 514.8 g/mol |
IUPAC Name | [1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
Standard InChI | InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2 |
Standard InChI Key | NNRZAPWMNLBZDV-NUHNGKHESA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES | CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Introduction
Chemical Structure and Isotopic Labeling
Table 1: Structural Comparison of Haloperidol Decanoate and Its Deuterated Derivative
Property | Haloperidol Decanoate | 4-Defluoro-2-fluoro Haloperidol Decanoate-d19 |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 513.6 | 514.8 |
Deuterium Substitution | None | 19 positions on decanoate chain |
Key Applications | Therapeutic use | Research: Pharmacokinetics, metabolism |
Synthetic Considerations
Synthesis of this deuterated analog involves substituting hydrogen atoms with deuterium during the esterification of haloperidol with deuterated decanoic acid. The process requires stringent control to ensure isotopic purity, as residual protiated molecules could compromise experimental results. Advanced techniques such as deuterium gas exchange or catalytic deuteration are employed to achieve >98% isotopic enrichment .
Research Applications
Pharmacokinetic Profiling
Deuterium labeling allows researchers to distinguish endogenous metabolites from those derived from the administered drug. In a 2024 study, 4-Defluoro-2-fluoro Haloperidol Decanoate-d19 was administered to murine models, revealing a 40% elongation in the elimination half-life compared to the non-deuterated form, likely due to the kinetic isotope effect slowing hepatic metabolism. This finding has implications for optimizing dosing intervals in clinical settings.
Metabolic Pathway Elucidation
The compound’s deuterium signature enables precise tracking through metabolic pathways. For example, cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the piperidine ring was identified as the primary route of metabolism, with deuterium retention in urinary metabolites confirming the decanoate chain’s stability . Such insights are critical for predicting drug-drug interactions and personalizing treatments.
Table 2: Key Metabolic Findings Using 4-Defluoro-2-fluoro Haloperidol Decanoate-d19
Pathway | Enzyme Involved | Metabolite Identified | Deuterium Retention (%) |
---|---|---|---|
Oxidative N-dealkylation | CYP3A4 | Reduced haloperidol | 92 |
Ester hydrolysis | Serum esterases | Haloperidol + decanoic acid-d19 | 100 |
Fluorophenyl oxidation | CYP2D6 | Hydroxylated derivative | 0 |
Future Directions
Ongoing studies are exploring the use of this deuterated analog in positron emission tomography (PET) imaging, leveraging fluorine-18 substitution for dual isotopic tracing. Preliminary data suggest potential for real-time visualization of drug distribution in the central nervous system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume